((2S,4R)-4-Fluoro-1-methylpyrrolidin-2-yl)methanol
CAS No.: 2206737-78-0
VCID: VC11714354
Molecular Formula: C6H12FNO
Molecular Weight: 133.16 g/mol
* For research use only. Not for human or veterinary use.

Description |
((2S,4R)-4-Fluoro-1-methylpyrrolidin-2-yl)methanol is a synthetic organic compound with a specific stereochemical configuration. It is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and other bioactive molecules. This compound is characterized by its molecular formula, C₆H₁₂FNO, and a molecular weight of approximately 133.16 g/mol . Safety Information
Synthesis and Applications((2S,4R)-4-Fluoro-1-methylpyrrolidin-2-yl)methanol is synthesized through complex organic reactions involving fluorination and methylation steps. It serves as a versatile intermediate in the synthesis of various pharmaceutical compounds due to its unique stereochemistry and functional groups. Storage and HandlingResearch Findings and PatentsThis compound is involved in various research studies related to pharmaceutical development. Patents related to its structure can be found through WIPO PATENTSCOPE using its InChIKey (PVVBFPXFGPDGGN-RITPCOANSA-N) . Data Table
|
||||||||||||||||||||||
---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|
CAS No. | 2206737-78-0 | ||||||||||||||||||||||
Product Name | ((2S,4R)-4-Fluoro-1-methylpyrrolidin-2-yl)methanol | ||||||||||||||||||||||
Molecular Formula | C6H12FNO | ||||||||||||||||||||||
Molecular Weight | 133.16 g/mol | ||||||||||||||||||||||
IUPAC Name | [(2S,4R)-4-fluoro-1-methylpyrrolidin-2-yl]methanol | ||||||||||||||||||||||
Standard InChI | InChI=1S/C6H12FNO/c1-8-3-5(7)2-6(8)4-9/h5-6,9H,2-4H2,1H3/t5-,6+/m1/s1 | ||||||||||||||||||||||
Standard InChIKey | PVVBFPXFGPDGGN-RITPCOANSA-N | ||||||||||||||||||||||
Isomeric SMILES | CN1C[C@@H](C[C@H]1CO)F | ||||||||||||||||||||||
SMILES | CN1CC(CC1CO)F | ||||||||||||||||||||||
Canonical SMILES | CN1CC(CC1CO)F | ||||||||||||||||||||||
PubChem Compound | 60002592 | ||||||||||||||||||||||
Last Modified | Nov 23 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume